![molecular formula C7H16N2O2 B056615 [(4S,5S)-5-(aminomethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methanamine CAS No. 119322-88-2](/img/structure/B56615.png)
[(4S,5S)-5-(aminomethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a type of amine, which are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair . Amines are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group .
Synthesis Analysis
The Gabriel synthesis is a method of synthesizing primary amines . It involves the reaction of potassium phthalimide with an alkyl halide, followed by hydrolysis . The process avoids the formation of quaternary ammonium salts that would result from direct alkylation of ammonia .Molecular Structure Analysis
The molecular structure of amines involves a nitrogen atom with a lone pair of electrons, which can act as a nucleophile and perform an S_N2 reaction on an alkyl halide . The specific structure of “[(4S,5S)-5-(aminomethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methanamine” could not be found in the search results.Chemical Reactions Analysis
Amines can act as nucleophiles, reacting with halogenoalkanes (also known as alkyl halides), acyl chlorides (acid chlorides), and acid anhydrides . The reactions of primary amines with halogenoalkanes can result in a complex series of reactions, producing secondary and tertiary amines and their salts, and quaternary ammonium salts .Physical And Chemical Properties Analysis
Amines have unique physical properties. They can engage in hydrogen bonding with water, making low molar mass amines quite soluble in water . The boiling points of primary and secondary amines are higher than those of alkanes or ethers of similar molar mass but are lower than those of alcohols .Safety And Hazards
While specific safety and hazard information for “[(4S,5S)-5-(aminomethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methanamine” was not found, it’s important to note that amines can have various safety concerns. For example, trimethylamine is highly flammable, easily ignited, and corrosive . It can cause serious or permanent injury if inhaled, and contact with the liquid can cause frostbite or chemical burns .
properties
IUPAC Name |
[(4S,5S)-5-(aminomethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2/c1-7(2)10-5(3-8)6(4-9)11-7/h5-6H,3-4,8-9H2,1-2H3/t5-,6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGQLRAYJUXGOW-WDSKDSINSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(C(O1)CN)CN)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]([C@@H](O1)CN)CN)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4S,5S)-4,5-DI(Aminomethyl)-2,2-dimethyldioxolane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

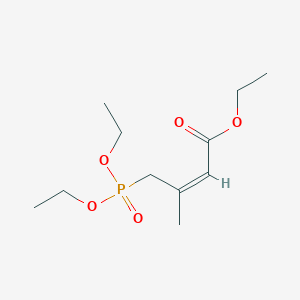

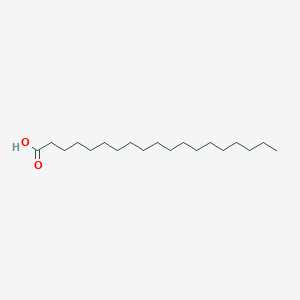
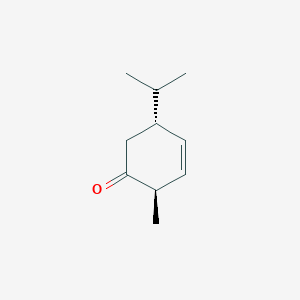
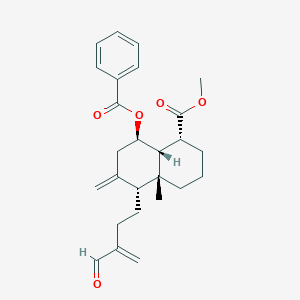
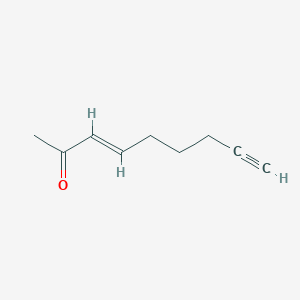

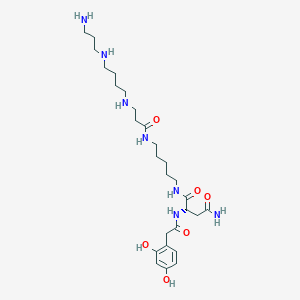
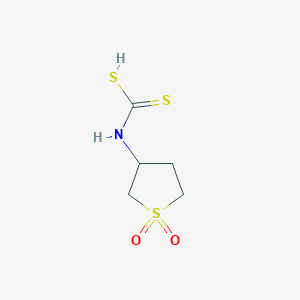
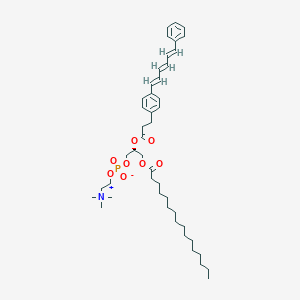
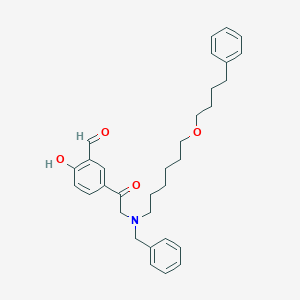
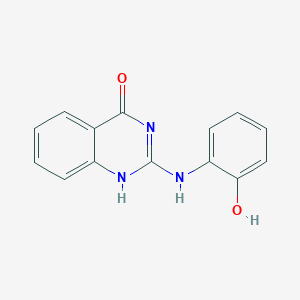
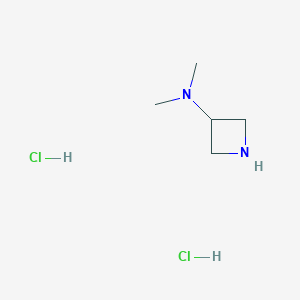
![Imidazo[1,2-a]pyridine-3-sulfonamide](/img/structure/B56571.png)